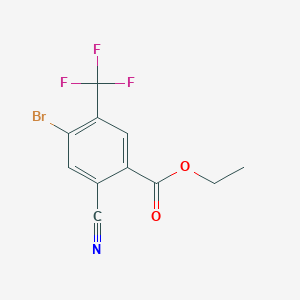

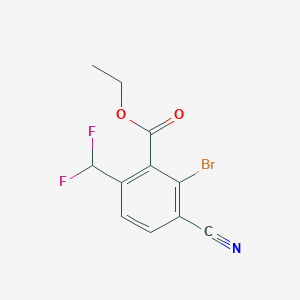

![molecular formula C9H15N3 B1414495 6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 1427379-49-4](/img/structure/B1414495.png)

6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

Descripción general

Descripción

The compound “6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole” is a type of pyrazolo[1,5-a]imidazole . Pyrazolo[1,5-a]imidazole derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]imidazole derivatives has been widely studied . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented .Molecular Structure Analysis

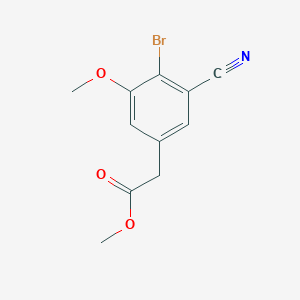

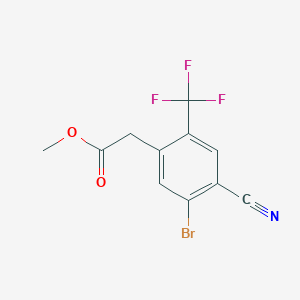

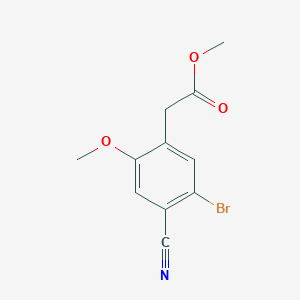

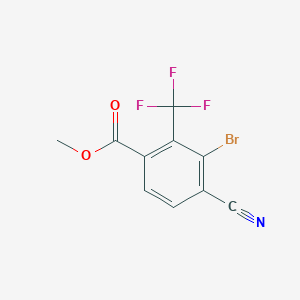

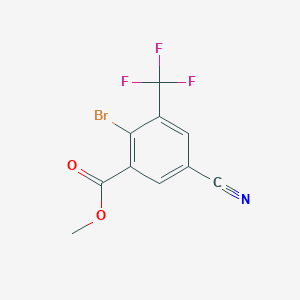

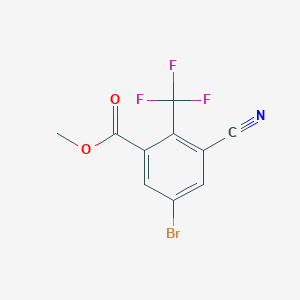

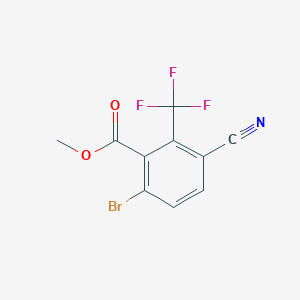

The 6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole molecule contains a total of 28 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 amidine derivative(s), and 1 N hydrazine(s) .Chemical Reactions Analysis

Pyrazoles, including 6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole, are known to react with α,β-ethylenic ketones having a leaving group to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Aplicaciones Científicas De Investigación

Environmental and Health Impact

Synthetic phenolic antioxidants (SPAs) including compounds like 6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole, are primarily utilized in industrial and commercial products to prevent oxidative reactions and extend shelf life. Recent studies have highlighted their presence in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including their transformation products, have been detected in human tissues, indicating potential exposure through food, dust, and personal care products. Toxicity studies have raised concerns about the potential hepatic toxicity and endocrine-disrupting effects of some SPAs. The need for future research to develop SPAs with lower toxicity and environmental impact is emphasized (Liu & Mabury, 2020).

Therapeutic and Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine scaffolds, similar to 6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole, have shown a wide range of medicinal properties, including anticancer and anti-inflammatory effects. These compounds have been a focus for structure-activity relationship (SAR) studies, with many lead compounds derived for various disease targets. The versatility of this scaffold in drug development highlights the need for further exploration in medicinal chemistry to develop potential drug candidates (Cherukupalli et al., 2017).

Organic Synthesis and Catalysis

Organophosphorus azoles, including those with pyrazolo[1,5-a]imidazole structures, have been extensively studied for their stereochemical structures using NMR spectroscopy and quantum chemistry. The unique properties of these compounds, especially their ability to form tetra-, penta-, and hexacoordinated phosphorus atoms, make them valuable in organic synthesis and catalysis. The exploration of Z/E isomerization of these compounds provides insights into their potential applications in various chemical processes (Larina, 2023).

Antioxidant Activity Analysis

The role of compounds like 6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole in determining antioxidant activity has been explored through various analytical methods. These methods assess the antioxidant capacity of complex samples, providing critical information for applications in food engineering, medicine, and pharmacy. The review of such analytical methods highlights the importance of these compounds in understanding the antioxidant properties of various substances (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

6-tert-butyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)7-6-8-10-4-5-12(8)11-7/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPTWXPXBARANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2CCNC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

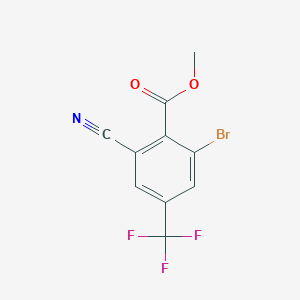

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.